4S-Des-3-chloropyridine Edoxaban Sodium Salt
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Overview
Description
4S-Des-3-chloropyridine Edoxaban Sodium Salt: is an impurity of Edoxaban, which is an anticoagulant medication and a direct factor Xa inhibitor. This compound is used in the pharmaceutical industry to study the properties and behavior of Edoxaban and its related impurities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4S-Des-3-chloropyridine Edoxaban Sodium Salt involves several synthetic steps. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the modification of the Edoxaban molecule to remove the 3-chloropyridine group and replace it with a sodium salt.
Industrial Production Methods: Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in specialized facilities with controlled environments to ensure the purity and quality of the final product. The production process may involve multiple purification steps, including crystallization and chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4S-Des-3-chloropyridine Edoxaban Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
Chemistry: In chemistry, 4S-Des-3-chloropyridine Edoxaban Sodium Salt is used to study the properties and behavior of Edoxaban and its related impurities. It helps researchers understand the stability, reactivity, and degradation pathways of Edoxaban.
Biology: In biology, this compound is used to study the biological activity and pharmacokinetics of Edoxaban. It helps researchers understand how Edoxaban is metabolized and excreted in the body.
Medicine: In medicine, this compound is used in the development and testing of new anticoagulant medications. It helps researchers identify potential side effects and interactions with other drugs.
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes to ensure the purity and efficacy of Edoxaban products.
Mechanism of Action
The mechanism of action of 4S-Des-3-chloropyridine Edoxaban Sodium Salt is related to its role as an impurity of Edoxaban. Edoxaban works by inhibiting factor Xa, an enzyme involved in the blood coagulation process. By inhibiting factor Xa, Edoxaban prevents the formation of blood clots. The presence of this compound can affect the overall activity and efficacy of Edoxaban by altering its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Edoxaban: The parent compound, which is a direct factor Xa inhibitor.
Rivaroxaban: Another direct factor Xa inhibitor used as an anticoagulant.
Apixaban: A direct factor Xa inhibitor with similar anticoagulant properties.
Uniqueness: 4S-Des-3-chloropyridine Edoxaban Sodium Salt is unique because it is specifically an impurity of Edoxaban. Its presence can provide insights into the stability and degradation of Edoxaban, which is crucial for the development and quality control of Edoxaban-based medications.
Properties
Molecular Formula |
C19H30N5NaO5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
sodium;2-[[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-2,3a,4,6,7,7a-hexahydro-1H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]amino]-2-oxoacetate |
InChI |
InChI=1S/C19H31N5O5S.Na/c1-23(2)18(27)10-4-5-11(20-16(26)19(28)29)13(8-10)21-15(25)17-22-12-6-7-24(3)9-14(12)30-17;/h10-14,17,22H,4-9H2,1-3H3,(H,20,26)(H,21,25)(H,28,29);/q;+1/p-1/t10-,11-,12?,13+,14?,17?;/m0./s1 |
InChI Key |
MWCMPRUKGSUEFH-OVWUGALHSA-M |
Isomeric SMILES |
CN1CCC2C(C1)SC(N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)[O-])C(=O)N(C)C.[Na+] |
Canonical SMILES |
CN1CCC2C(C1)SC(N2)C(=O)NC3CC(CCC3NC(=O)C(=O)[O-])C(=O)N(C)C.[Na+] |
Origin of Product |
United States |
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